molecular formula C19H16N2O4 B2504905 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898418-75-2

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide

Número de catálogo B2504905
Número CAS: 898418-75-2
Peso molecular: 336.347
Clave InChI: VPETVDAUYIITSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide is a polycyclic heterocycle that is likely to exhibit interesting chemical and biological properties due to its complex structure. The presence of multiple rings, including a pyrroloquinoline core and a dioxole ring, suggests potential for interaction with biological targets.

Synthesis Analysis

The synthesis of related polycyclic heterocycles has been demonstrated through the cyclization of lithiated pyridine and quinoline carboxamides. These anions can attack the pyridine or quinoline ring, leading to the formation of compounds with four-, five-, or six-membered rings. The cyclization process can be further manipulated by oxidation, protonation, alkylation, or acylation to yield a variety of structures, including pyrrolopyridines and pyrroloquinolines .

Molecular Structure Analysis

The molecular structure of the compound is characterized by a partially saturated pyrroloquinoline core, which is a common feature in compounds with potential pharmacological activities. The saturation in the pyrroloquinoline moiety may influence the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is typically influenced by the presence of functional groups and the overall molecular architecture. The lithiated intermediates used in the synthesis of related compounds are highly reactive and can undergo various intramolecular attacks to form complex polycyclic structures. The reactivity can be further modified by subsequent chemical modifications such as acylation, which can introduce additional functional groups into the molecule .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide are not detailed in the provided papers, related compounds with pyrroloquinoline and benzodioxole moieties are likely to exhibit moderate to high lipophilicity, which could affect their pharmacokinetic properties. The presence of amide and possibly other functional groups may also influence the solubility and stability of the compound.

Relevant Case Studies

Although no specific case studies are provided for the compound , related pyrroloquinoline derivatives have been synthesized and evaluated for their antibacterial activity. For instance, a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides showed promising in vitro antibacterial activity against various strains of bacteria, including E. coli and S. aureus. The compound 9a from this series exhibited an MIC of 0.25 mg/mL against E. coli and S. aureus, indicating its potential as an antibacterial agent . This suggests that the compound may also possess antibacterial properties, warranting further investigation.

Aplicaciones Científicas De Investigación

Diuretic Properties

  • Polymorphic Modifications : A related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has shown strong diuretic properties and potential as a new hypertension remedy. Its polymorphic modifications, triclinic and monoclinic, demonstrate different organizational levels in crystal packing, which might influence its diuretic efficacy (Shishkina et al., 2018).

Antimicrobial Activity

  • Synthesis and Antibacterial Activity : Novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, designed based on molecular hybridization, have shown significant in vitro antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. This implies a potential application in treating bacterial infections (Largani et al., 2017).

GABAA/Benzodiazepine Receptor Interaction

  • Imidazo[1,5-a]quinoxaline Amides and Carbamates : These compounds, including variations of the pyrrolo[3,2,1-ij]quinoline structure, have shown high affinity for the GABAA/benzodiazepine receptor. They exhibit a range of intrinsic efficacies, indicating potential for developing new therapeutics for disorders related to this receptor system (Tenbrink et al., 1994).

Synthesis of Heterocyclic Compounds

  • Cyclization of Lithiated Pyridine and Quinoline Carboxamides : The lithiation of N-benzyl pyridine and quinoline carboxamides has led to the formation of various polycyclic heterocycles, including pyrrolopyridines and pyrroloquinolines. This has implications for the synthesis of new chemical entities in pharmaceutical research (Clayden et al., 2005).

Antitubercular Activities

  • Novel Carboxamide Derivatives of 2-Quinolones : A series of novel N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide derivatives have been synthesized and shown promising antibacterial, antifungal, and antitubercular activities. This highlights the compound's potential in developing new treatments for tuberculosis and other bacterial infections (Kumar et al., 2014).

Antiarrhythmic Agents

  • N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides : These compounds were synthesized and found to be active against aconitine-induced arrhythmia, indicating their potential as new antiarrhythmic agents (Hankovszky et al., 1986).

Propiedades

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-17-4-2-11-7-14(8-12-5-6-21(17)18(11)12)20-19(23)13-1-3-15-16(9-13)25-10-24-15/h1,3,7-9H,2,4-6,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPETVDAUYIITSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.